molecular formula C6H7NO3 B139746 (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid CAS No. 147751-02-8

(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid

Cat. No. B139746
M. Wt: 141.12 g/mol
InChI Key: LPOSNJQWOACRGS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid, also known as quinolinic acid, is a naturally occurring metabolite of the amino acid tryptophan. It is a neuroactive compound that has been shown to play a role in various physiological and pathological processes in the central nervous system.

Mechanism Of Action

Quinolinic acid acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and enhances its activity, leading to an increase in intracellular calcium and the generation of reactive oxygen species. This results in the activation of various signaling pathways and the induction of neuroinflammation, which contributes to the pathogenesis of neurodegenerative diseases.

Biochemical And Physiological Effects

Quinolinic acid has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in neuronal cells. It also activates microglia, which are immune cells in the brain that play a role in neuroinflammation. Quinolinic acid has been found to be elevated in the cerebrospinal fluid and brain tissue of patients with neurodegenerative diseases, indicating its involvement in the disease process.

Advantages And Limitations For Lab Experiments

Quinolinic acid is a widely used tool in neuroscience research due to its ability to induce excitotoxicity and neuroinflammation in vitro and in vivo. It can be used to study the mechanisms underlying neurodegeneration and to test potential therapeutic agents. However, its use is limited by its toxicity and the fact that it does not fully recapitulate the complex pathophysiology of neurodegenerative diseases.

Future Directions

Future research on (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid should focus on developing more specific and potent inhibitors of its activity, as well as identifying novel therapeutic targets for neurodegenerative diseases. Additionally, the role of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid in other physiological processes, such as immune function and cancer, should be further explored. Finally, the development of animal models that more accurately reflect the pathophysiology of neurodegenerative diseases will be crucial for advancing our understanding of these disorders.

Synthesis Methods

Quinolinic acid can be synthesized through various methods, including the oxidation of quinoline or 3-hydroxyquinoline, the decarboxylation of 2-quinolinecarboxylic acid, and the hydrolysis of (S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid acid dimethyl ester. The most commonly used method is the oxidation of quinoline with potassium permanganate or sodium dichromate in the presence of sulfuric acid.

Scientific Research Applications

Quinolinic acid has been extensively studied for its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is known to induce excitotoxicity, inflammation, and oxidative stress in the brain, leading to neuronal damage and death. Quinolinic acid has also been implicated in the pathogenesis of multiple sclerosis, Huntington's disease, and HIV-associated dementia. Therefore, it is a potential therapeutic target for these disorders.

properties

CAS RN

147751-02-8

Product Name

(S)-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylic acid

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

LPOSNJQWOACRGS-BYPYZUCNSA-N

Isomeric SMILES

C1C=CC(=O)N[C@@H]1C(=O)O

SMILES

C1C=CC(=O)NC1C(=O)O

Canonical SMILES

C1C=CC(=O)NC1C(=O)O

synonyms

2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI)

Origin of Product

United States

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